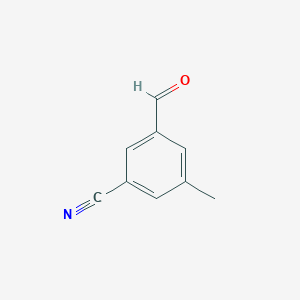

3-Formyl-5-methylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNNFNSJJZSQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Formyl-5-methylbenzonitrile

Foreword

Introduction to 3-Formyl-5-methylbenzonitrile

This compound (also known as 3-cyano-5-methylbenzaldehyde) is an aromatic compound with the molecular formula C₉H₇NO and a molecular weight of 145.16 g/mol .[1][2][3] Its structure, characterized by the presence of a reactive aldehyde group and a versatile nitrile functionality, makes it a desirable building block in medicinal chemistry and materials science. The aldehyde can undergo a myriad of transformations, including reductive amination, Wittig reactions, and aldol condensations, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

This guide will focus on two primary, logically derived synthetic pathways for the preparation of this compound, starting from readily available precursors. Each proposed route will be discussed in detail, including the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization.

Proposed Synthetic Pathways

Two principal retrosynthetic disconnections for this compound lead to two viable synthetic strategies:

-

Selective Oxidation of 3,5-Dimethylbenzonitrile: This approach involves the direct conversion of one of the methyl groups of the starting material to an aldehyde.

-

Two-Step Synthesis via the Sommelet Reaction: This pathway consists of the initial benzylic bromination of 3,5-dimethylbenzonitrile to form 3-(bromomethyl)-5-methylbenzonitrile, followed by its conversion to the target aldehyde via the Sommelet reaction.

Caption: Proposed synthetic routes to this compound.

Pathway 1: Selective Mono-Oxidation of 3,5-Dimethylbenzonitrile

The selective oxidation of one methyl group in the presence of another is a challenging yet elegant approach. This transformation can be achieved using specific catalytic systems that favor mono-oxidation.

Causality of Experimental Choices

The choice of a cobalt-based catalyst in conjunction with a quaternary ammonium salt and oxygen as the terminal oxidant is inspired by literature precedents on the selective oxidation of xylenes and other methylarenes.[4] Cobalt salts are known to be effective catalysts for the aerobic oxidation of C-H bonds. The quaternary ammonium salt likely acts as a phase-transfer catalyst and may also play a role in modulating the reactivity of the cobalt species. The use of oxygen from the air as the oxidant makes this a "green" and cost-effective method.

Experimental Protocol: Cobalt-Catalyzed Selective Oxidation

This protocol is adapted from the procedure for the selective oxidation of mesitylene to 3,5-dimethylbenzaldehyde described in patent CN103524313A.[4]

Materials:

-

3,5-Dimethylbenzonitrile

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Didecyldimethylammonium bromide (DDAB)

-

Acetic acid (glacial)

-

Oxygen (gas)

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add 3,5-dimethylbenzonitrile (1 equiv.), Co(OAc)₂·4H₂O (0.01 equiv.), and DDAB (0.015 equiv.).

-

Add glacial acetic acid as the solvent.

-

Heat the mixture to 110 °C with stirring until all solids dissolve.

-

Replace the atmosphere in the flask with oxygen by evacuating and backfilling with oxygen gas three times.

-

Maintain the reaction mixture at 110 °C under a positive pressure of oxygen (e.g., from a balloon) and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Starting Material | 3,5-Dimethylbenzonitrile | Readily available precursor. |

| Catalyst | Co(OAc)₂·4H₂O | Effective for aerobic C-H oxidation.[4] |

| Co-catalyst | DDAB | Acts as a phase-transfer catalyst and may modulate cobalt reactivity.[4] |

| Oxidant | Oxygen | "Green" and inexpensive terminal oxidant. |

| Solvent | Acetic Acid | Provides a suitable reaction medium and can participate in the catalytic cycle. |

| Temperature | 110 °C | Sufficient to promote the reaction while minimizing side products.[4] |

| Reaction Time | 12-24 hours | Requires monitoring for optimal conversion. |

Pathway 2: Two-Step Synthesis via the Sommelet Reaction

This classical approach involves the formation of a benzylic halide intermediate, which is then converted to the aldehyde using hexamethylenetetramine (hexamine).[5][6]

Step 1: Benzylic Bromination of 3,5-Dimethylbenzonitrile

The selective bromination of one methyl group can be achieved using N-bromosuccinimide (NBS) with a radical initiator.

NBS is a common and effective reagent for benzylic bromination. The reaction proceeds via a free-radical mechanism, which is initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating or irradiation with UV light. Carbon tetrachloride (CCl₄) or a similar non-polar solvent is typically used.

Materials:

-

3,5-Dimethylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylbenzonitrile (1 equiv.) in CCl₄.

-

Add NBS (1.1 equiv.) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and stir for 4-8 hours. The reaction can be monitored by the disappearance of the solid NBS and the appearance of succinimide, which floats on top of the solvent.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(bromomethyl)-5-methylbenzonitrile. This product may be used in the next step without further purification.

Step 2: Sommelet Reaction of 3-(Bromomethyl)-5-methylbenzonitrile

The Sommelet reaction converts the benzylic bromide to the desired aldehyde.[5][6]

Hexamethylenetetramine (hexamine) is the key reagent in the Sommelet reaction. It first acts as a nucleophile to displace the bromide, forming a quaternary ammonium salt. Upon heating in the presence of water, this salt undergoes a complex series of reactions, ultimately leading to the formation of the aldehyde.[5][6] Acetic acid is often used as a co-solvent.[6][7]

Materials:

-

Crude 3-(bromomethyl)-5-methylbenzonitrile

-

Hexamethylenetetramine (hexamine)

-

Acetic acid (glacial)

-

Water

Procedure:

-

In a round-bottom flask, combine the crude 3-(bromomethyl)-5-methylbenzonitrile (1 equiv.) and hexamine (1.2 equiv.).

-

Add a mixture of glacial acetic acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux and stir for 2-4 hours.[7]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and add concentrated hydrochloric acid to acidify the solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Workflow for the two-step synthesis of this compound.

Purification and Characterization

Purification

The crude this compound obtained from either synthetic route will likely require purification.

-

Column Chromatography: This is a standard method for purifying organic compounds. A silica gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) should effectively separate the product from starting materials and byproducts.[8]

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.[9][10] The choice of solvent is critical and should be determined experimentally.

Characterization

A comprehensive characterization of the purified this compound is essential to confirm its identity and purity. The following techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (around 9-10 ppm), signals for the aromatic protons, and a singlet for the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum should exhibit a resonance for the carbonyl carbon of the aldehyde (around 190 ppm), the nitrile carbon (around 118 ppm), and distinct signals for the aromatic carbons and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the aldehyde C-H stretch (around 2820 and 2720 cm⁻¹), the carbonyl C=O stretch (around 1700 cm⁻¹), and the nitrile C≡N stretch (around 2230 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (145.16 g/mol ).[1][2][3]

Note: As of the writing of this guide, specific, published spectroscopic data for this compound could not be located. The expected chemical shifts and absorption bands are based on data for analogous compounds.[11]

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.

-

3,5-Dimethylbenzonitrile: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Handle with care.

-

Cobalt(II) acetate: May be harmful if swallowed and is a suspected carcinogen.

-

Hexamethylenetetramine: Flammable solid and may cause skin and respiratory irritation.

-

Solvents: Many of the solvents used are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has outlined two robust and scientifically sound synthetic strategies for the preparation of this compound. While a definitive, published protocol is not currently available, the detailed experimental procedures provided for the selective oxidation of 3,5-dimethylbenzonitrile and the two-step Sommelet reaction pathway offer a strong foundation for the successful synthesis of this valuable bifunctional intermediate. The choice of route will depend on the available starting materials, equipment, and the desired scale of the synthesis. As with any synthetic endeavor, careful execution, monitoring, and thorough characterization of the final product are paramount to achieving the desired outcome.

References

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synergistic catalytic action of cobalt(II) hydroxamates and N-hydroxyphthalimide in the aerobic oxidation of p-xylene. (2025, August 7). ResearchGate. Retrieved January 5, 2026, from [Link]

- Kroener, M., Schoch, W., & Widder, R. (1982). Preparation of aromatic aldehydes by the Sommelet reaction (U.S. Patent No. 4,321,412). U.S.

-

Sommelet Reaction. (n.d.). Retrieved January 5, 2026, from [Link]

-

Sommelet reaction - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis method of 3-cyanobenzaldehyde - Eureka | Patsnap. (n.d.). Retrieved January 5, 2026, from [Link]

-

Sommelet Reaction - YouTube. (2025, December 11). Retrieved January 5, 2026, from [Link]

-

The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved January 5, 2026, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 5, 2026, from [Link]

- Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) - Google Patents. (n.d.).

-

Purification by Recrystallization - CUNY. (n.d.). Retrieved January 5, 2026, from [Link]

-

Sommelet reaction - Sciencemadness Wiki. (2018, November 3). Retrieved January 5, 2026, from [Link]

-

This compound (C9H7NO) - PubChemLite. (n.d.). Retrieved January 5, 2026, from [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of 3-cyano-6-methoxybenzaldehyde - PrepChem.com. (n.d.). Retrieved January 5, 2026, from [Link]

-

CoFe-LDHs catalyzed oxidation cleavage of terminal alkenes to aldehydes or ketones - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved January 5, 2026, from [Link]

-

Recrystallization (chemistry) | Research Starters - EBSCO. (n.d.). Retrieved January 5, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

- Production of 3-(or 4-)cyanobenzaldehyde - Google Patents. (n.d.).

-

Tables For Organic Structure Analysis. (n.d.). Retrieved January 5, 2026, from [Link]

-

Specifications of this compound - Capot Chemical. (n.d.). Retrieved January 5, 2026, from [Link]

-

Cobalt Complex-Catalyzed Hydrosilylation of Alkenes and Alkynes | ACS Catalysis. (n.d.). Retrieved January 5, 2026, from [Link]

-

Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. (n.d.). Retrieved January 5, 2026, from [Link]

-

Radical Allylation of Aldehydes with Allenes by Photoredox Cobalt and Chromium Dual Catalysis - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

-

Cobalt-Catalyzed Enantioselective Alkenylation of Aldehydes - PubMed. (2024, August 12). Retrieved January 5, 2026, from [Link]

-

Benzonitrile, 3-methyl- - the NIST WebBook. (n.d.). Retrieved January 5, 2026, from [Link]

- Improved process for the preparation of letrozole - Google Patents. (n.d.).

-

Benzonitrile, 4-formyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 5, 2026, from [Link]

- 3-formyl-5-trifluoromethylbenzonitrile derivative and process for producing the same - Google Patents. (n.d.).

Sources

- 1. Cobalt-Catalyzed Enantioselective Alkenylation of Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. capotchem.com [capotchem.com]

- 3. This compound - CAS:27633-88-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. rsc.org [rsc.org]

- 5. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 6. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. prepchem.com [prepchem.com]

- 8. 3-Cyanobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. mt.com [mt.com]

- 10. researchgate.net [researchgate.net]

- 11. minio.scielo.br [minio.scielo.br]

Foreword: The Strategic Importance of 3-Cyano-5-methylbenzaldehyde in Modern Synthesis

An In-depth Technical Guide to the Preparation of 3-Cyano-5-methylbenzaldehyde

In the landscape of pharmaceutical and materials science, the strategic value of a molecular scaffold is often defined by its versatility and the efficiency with which it can be synthesized. 3-Cyano-5-methylbenzaldehyde, a seemingly simple aromatic compound, represents a cornerstone intermediate for drug development professionals. Its disubstituted benzene ring, featuring strategically placed electron-withdrawing (cyano) and electron-donating (methyl) groups, alongside a reactive aldehyde function, provides a trifecta of chemical handles for constructing complex molecular architectures. This guide offers an in-depth exploration of the primary synthetic routes to this valuable building block, grounded in mechanistic understanding and practical, field-proven insights.

PART 1: Foundational Synthetic Strategies

The synthesis of 3-cyano-5-methylbenzaldehyde can be approached from two principal strategic directions, each with distinct advantages and considerations. The choice of route often depends on the availability of starting materials, scalability, and tolerance for specific reagents.

-

The Cyanation Approach: This strategy involves the introduction of a nitrile group onto a pre-functionalized benzene ring containing the methyl and aldehyde (or a precursor) moieties. The most common precursor for this route is an aryl halide, typically 3-bromo-5-methylbenzaldehyde.

-

The Oxidation Approach: This route begins with a toluene derivative where the cyano and one methyl group are already in place (e.g., 3-methylbenzonitrile). The core transformation is the selective oxidation of the second methyl group to the desired aldehyde.

This guide will dissect both methodologies, providing a robust framework for their successful implementation in a laboratory setting.

PART 2: The Cyanation of 3-Bromo-5-methylbenzaldehyde

This method is arguably the most direct and widely utilized laboratory-scale synthesis, leveraging the reliability of modern cross-coupling reactions. The starting material, 3-bromo-5-methylbenzaldehyde, is commercially available or can be synthesized from m-xylene.

Causality and Mechanistic Underpinnings

The conversion of an aryl bromide to a benzonitrile is most effectively achieved via a metal-catalyzed process, such as the Rosenmund-von Braun reaction or a palladium-catalyzed cyanation.

-

Rosenmund-von Braun Reaction: This classic method employs a copper(I) cyanide (CuCN) salt, often in a high-boiling polar aprotic solvent like DMF or NMP.[1] The reaction proceeds through a nucleophilic aromatic substitution mechanism, facilitated by the copper salt. The high temperature is necessary to overcome the activation energy for displacing the bromide from the aromatic ring.

-

Palladium-Catalyzed Cyanation: A more modern and often higher-yielding alternative involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II). This reaction follows a catalytic cycle involving oxidative addition, transmetalation (or cyanide association), and reductive elimination to form the C-CN bond. The use of zinc cyanide is particularly advantageous as it is less acutely toxic than alkali metal cyanides.[2]

Workflow for Palladium-Catalyzed Cyanation

The following diagram illustrates the logical flow of the palladium-catalyzed cyanation of 3-bromo-5-methylbenzaldehyde.

Caption: Experimental workflow for the cyanation of an aryl bromide.

Detailed Experimental Protocol: Cyanation using Copper(I) Cyanide

This protocol is a self-validating system, incorporating monitoring and purification steps crucial for ensuring the integrity of the final product.

Materials:

-

Copper(I) Cyanide (CuCN) (1.2 - 1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Aqueous Ferric Chloride / HCl solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-bromo-5-methylbenzaldehyde and copper(I) cyanide.

-

Solvent Addition: Add anhydrous DMF via syringe to the flask.

-

Heating: Heat the reaction mixture to reflux (typically 140-150 °C) under a nitrogen atmosphere. The causality for this step is to provide sufficient thermal energy for the nucleophilic substitution to occur.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material spot indicates completion, typically after 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to approximately 60-70 °C.

-

In a separate flask, prepare a solution of ferric chloride and hydrochloric acid in water. Add the reaction mixture to this solution while stirring. This step is crucial for complexing and removing residual cyanide and copper salts.

-

Add toluene to the mixture and stir vigorously for 30 minutes.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

-

Combine all organic layers and wash with water, followed by brine.

-

-

Purification:

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield 3-cyano-5-methylbenzaldehyde as a white to off-white solid.

-

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[5][6][7]

PART 3: The Oxidation of 3-Methylbenzonitrile

This alternative route is attractive, especially for larger-scale synthesis, as it may start from less expensive raw materials like 1,3-xylene. The key challenge lies in the selective oxidation of one methyl group to an aldehyde without affecting the other methyl or the cyano group, and avoiding over-oxidation to a carboxylic acid.

Causality and Strategic Choices

The synthesis begins with 3-methylbenzonitrile. A patented industrial method involves the liquid-phase ammoxidation of 1,3-xylene to produce 3-methylbenzonitrile, which is then oxidized.[8]

-

Ammoxidation: This process converts a methyl group into a nitrile group using ammonia and oxygen, typically with a catalyst.

-

Selective Oxidation: The subsequent oxidation of the remaining methyl group on the 3-methylbenzonitrile intermediate is the critical step. This can be achieved using various oxidants. A patented method describes using a catalyst system with oxygen and hydrogen.[8] This controlled oxidation is designed to stop at the aldehyde stage.

Workflow for the Oxidation Approach

This diagram outlines the two-stage process from a common starting material to the final product.

Caption: Two-stage industrial synthesis via oxidation.

Detailed Experimental Protocol: Oxidation of 3-Methylbenzonitrile

This protocol is based on a patented method and is intended for professionals with experience in handling gas-phase reactions and catalytic systems.[8]

Materials:

-

3-Methylbenzonitrile (1.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Proprietary catalyst and cocatalyst (as described in the patent)

-

Oxygen (gas)

-

Hydrogen (gas)

Procedure:

-

Reaction Setup: Charge a reaction kettle suitable for gas-phase reactions with 3-methylbenzonitrile, DMF, the catalyst, and cocatalyst.

-

Heating and Gas Flow: Heat the mixture to the target temperature (e.g., 110-115 °C). Introduce a controlled flow of oxygen and hydrogen into the reaction vessel. The ratio and flow rate are critical for selectivity and safety.

-

Reaction: Maintain the reaction for 2-3 hours. The catalyst system is designed to facilitate the partial oxidation of the methyl group.

-

Work-up:

-

After the reaction period, cool the mixture to room temperature.

-

The product, 3-cyano-5-methylbenzaldehyde, often precipitates as a white crystalline powder.

-

Isolate the product by filtration.

-

-

Purification: The filtered solid can be further purified by recrystallization from a suitable solvent system if necessary to achieve the desired purity for drug development applications.

PART 4: Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in process development. This table provides a comparative summary to aid researchers in this choice.

| Feature | Route 1: Cyanation of Aryl Halide | Route 2: Oxidation of Toluene Derivative |

| Starting Material | 3-Bromo-5-methylbenzaldehyde | 3-Methylbenzonitrile (from 1,3-Xylene) |

| Key Reagents | CuCN or Pd catalyst + Zn(CN)₂ | O₂, H₂, specialized catalysts |

| Typical Yield | Good to Excellent (70-95%) | High (as per patent claims) |

| Advantages | - High reliability and predictability.- Well-documented in literature.- Tolerant of various functional groups.- Milder conditions with Pd-catalysis. | - Potentially more cost-effective at scale.- Starts from inexpensive bulk chemicals.- Fewer discrete steps from xylene. |

| Disadvantages | - Use of highly toxic cyanide sources.- Cost of palladium catalysts.- High temperatures required for CuCN.- Potential for metal contamination in product. | - Requires specialized equipment for gas handling.- Catalyst systems may be proprietary.- Risk of over-oxidation to carboxylic acid.- Less common in standard academic labs. |

Conclusion

The synthesis of 3-cyano-5-methylbenzaldehyde is a well-established process achievable through multiple robust pathways. For laboratory-scale research and early-stage drug discovery, the cyanation of 3-bromo-5-methylbenzaldehyde offers a reliable and versatile method with predictable outcomes. For industrial-scale production, the oxidation of 3-methylbenzonitrile derived from 1,3-xylene presents a more economically viable, albeit technologically demanding, alternative. A thorough understanding of the causality behind each experimental choice—from solvent and catalyst selection to work-up procedures—is paramount for the successful, safe, and efficient preparation of this critical chemical intermediate.

References

-

Sandmeyer Reaction - Wikipedia . Wikipedia. [Link]

-

Sandmeyer Reaction Mechanism - BYJU'S . BYJU'S. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

- Synthesis method of 3-cyanobenzaldehyde - CN105294413A.

-

3-bromo-5-methylbenzaldehyde (C8H7BrO) - PubChem . PubChem. [Link]

-

3-Cyano-benzaldehyde - SpectraBase . SpectraBase. [Link]

-

3-Cyanobenzaldehyde - NIST WebBook . National Institute of Standards and Technology. [Link]

- Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - CN103702978A.

Sources

- 1. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - 3-bromo-5-methylbenzaldehyde (C8H7BrO) [pubchemlite.lcsb.uni.lu]

- 4. 3-Bromo-5-methylbenzaldehyde | C8H7BrO | CID 16641083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-Cyanobenzaldehyde [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthesis method of 3-cyanobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Formyl-5-methylbenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-Formyl-5-methylbenzonitrile, a trisubstituted aromatic compound of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize vibrational spectroscopy for molecular characterization. We will delve into the theoretical principles governing the IR absorption of its constituent functional groups—aromatic nitrile, aromatic aldehyde, and a substituted benzene ring—and provide a detailed interpretation of its expected spectrum. Furthermore, a validated experimental protocol for acquiring high-quality IR data is presented, alongside a discussion of the influence of substituents on the vibrational frequencies.

Introduction: The Role of IR Spectroscopy in Molecular Elucidation

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations, which include stretching and bending, are unique to the types of bonds and the overall molecular structure. Consequently, the resulting IR spectrum serves as a molecular "fingerprint," enabling the identification of functional groups and the elucidation of structural features.

For a molecule such as this compound, IR spectroscopy is an invaluable tool for confirming its synthesis and purity. The presence and position of characteristic absorption bands for the nitrile (C≡N), formyl (CHO), and substituted aromatic ring systems provide definitive evidence of its chemical identity.

Molecular Structure and Expected Vibrational Modes

The structure of this compound comprises a benzene ring with three substituents: a formyl group (-CHO), a methyl group (-CH₃), and a nitrile group (-C≡N) at positions 1, 3, and 5, respectively. This 1,3,5-trisubstituted pattern, along with the electronic nature of the substituents, dictates the intricacies of its IR spectrum.

The primary vibrational modes of interest can be categorized as follows:

-

Nitrile Group (C≡N) Vibrations: The carbon-nitrogen triple bond gives rise to a strong and sharp stretching absorption.

-

Aldehyde Group (CHO) Vibrations: This group is characterized by a strong carbonyl (C=O) stretching band and distinctive C-H stretching and bending modes.

-

Aromatic Ring Vibrations: The benzene ring exhibits characteristic C-H stretching, C=C in-ring stretching, and out-of-plane C-H bending vibrations. The substitution pattern influences the positions of these bands.

-

Methyl Group (CH₃) Vibrations: The methyl group will display characteristic symmetric and asymmetric C-H stretching and bending modes.

The interplay of an electron-donating group (methyl) and two electron-withdrawing groups (formyl and nitrile) influences the electron distribution within the aromatic ring, which in turn affects the bond strengths and, consequently, the vibrational frequencies of the entire molecule.

Predicted Infrared Spectrum Analysis of this compound

High-Frequency Region (>2000 cm⁻¹)

-

Aromatic C-H Stretch (νC-H): Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. For this compound, a series of weak to medium bands are expected in the range of 3100-3000 cm⁻¹ [1].

-

Methyl C-H Stretches (νC-H): The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations, which are anticipated to appear just below 3000 cm⁻¹, typically in the 2975-2870 cm⁻¹ region.

-

Aldehydic C-H Stretches (νC-H): A hallmark of aldehydes is the presence of two characteristic C-H stretching bands resulting from Fermi resonance. These are expected to be observed as two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹ [2]. The presence of the lower frequency band is a strong indicator of an aldehyde functionality.

-

Nitrile Stretch (νC≡N): The C≡N triple bond stretch in aromatic nitriles is a sharp and intense absorption. Due to conjugation with the aromatic ring, this band is expected to appear in the range of 2240-2220 cm⁻¹ [3].

Carbonyl and Double Bond Region (2000-1500 cm⁻¹)

-

Carbonyl Stretch (νC=O): The C=O stretching vibration of an aromatic aldehyde is one of the most intense bands in the spectrum. Conjugation with the benzene ring lowers the frequency compared to aliphatic aldehydes. Therefore, a strong, sharp absorption is predicted in the range of 1710-1685 cm⁻¹ [2].

-

Aromatic C=C Stretches (νC=C): The benzene ring exhibits characteristic in-ring C=C stretching vibrations that typically appear as a series of bands in the 1600-1450 cm⁻¹ region[1]. For a substituted benzene ring, prominent peaks are expected around 1600 cm⁻¹ and 1500 cm⁻¹ [4].

Fingerprint Region (<1500 cm⁻¹)

The fingerprint region is rich with complex vibrational modes, including C-H bending and C-C stretching, which are highly specific to the molecule's structure.

-

Methyl C-H Bends (δC-H): Symmetric and asymmetric bending vibrations of the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹ .

-

Aromatic C-H Out-of-Plane Bending (γC-H): The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern on the benzene ring. For a 1,3,5-trisubstituted benzene, a strong absorption is expected in the range of 900-675 cm⁻¹ [1][4]. Specifically, a strong band between 810-850 cm⁻¹ and another between 670-720 cm⁻¹ are characteristic of this substitution pattern[4].

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Weak to Medium |

| Methyl C-H Stretches | Methyl Group | 2975 - 2870 | Medium |

| Aldehydic C-H Stretches | Aldehyde | ~2850 and ~2750 | Weak to Medium |

| Nitrile Stretch | Nitrile | 2240 - 2220 | Strong, Sharp |

| Carbonyl Stretch | Aldehyde | 1710 - 1685 | Strong, Sharp |

| Aromatic C=C Stretches | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| Methyl C-H Bends | Methyl Group | ~1450 and ~1375 | Medium |

| Aromatic C-H Out-of-Plane Bends | Aromatic Ring | 900 - 675 | Strong |

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its simplicity and minimal sample preparation.

Instrumentation

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a diamond or germanium crystal

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Record a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

-

-

Sample Preparation and Loading:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the IR beam.

-

Label the significant peaks on the spectrum.

-

Self-Validating System and Best Practices

-

Cleanliness is Critical: Any residue on the ATR crystal will appear in the spectrum. Always clean the crystal before running the background and the sample.

-

Consistent Pressure: Inconsistent pressure can lead to variations in peak intensities. Use the pressure indicator on the ATR accessory to apply a consistent force for all measurements.

-

Atmospheric Subtraction: If atmospheric interference is still present after purging, use the spectrometer's software to subtract the contributions from water vapor and CO₂.

Visualizing the Structure-Spectrum Relationship

The following diagram illustrates the correlation between the molecular structure of this compound and its key predicted IR absorption bands.

Caption: Correlation of functional groups in this compound with their characteristic IR absorptions.

Conclusion

The infrared spectrum of this compound is a rich source of structural information. A systematic analysis of the spectrum, guided by the principles outlined in this guide, allows for the unambiguous identification of its key functional groups: the aromatic nitrile, the aromatic aldehyde, and the 1,3,5-trisubstituted benzene ring. The predicted positions of the C≡N stretch, the C=O stretch, the aldehydic C-H stretches, and the aromatic C-H out-of-plane bending bands provide a robust framework for the characterization of this molecule. By following the provided experimental protocol, researchers can confidently acquire high-quality IR spectra for routine analysis and in-depth structural elucidation in a drug development or chemical research setting.

References

-

Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Available at: [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

-

Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

Mass spectrometry analysis of 3-Formyl-5-methylbenzonitrile

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Formyl-5-methylbenzonitrile

Introduction

This compound is a bifunctional aromatic compound featuring aldehyde, nitrile, and methyl groups on a benzene ring. This unique combination of functionalities makes it a valuable building block in organic synthesis and a pertinent subject for structural analysis in pharmaceutical and materials science research. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control.

This technical guide provides a comprehensive exploration of the mass spectrometry (MS) analysis of this compound. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will examine two primary ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—to illustrate how their complementary nature provides a complete analytical picture, from detailed structural fragmentation to unambiguous molecular weight determination.

Section 1: Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for designing a robust analytical method. The functional groups present on this compound—an electrophilic aldehyde, a polar nitrile, and a stable aromatic core—directly influence its ionization efficiency and subsequent fragmentation pathways.

| Property | Value | Source |

| Chemical Structure | ||

| Molecular Formula | C₉H₇NO | [1][2] |

| Molecular Weight | 145.16 g/mol | [2] |

| Monoisotopic Mass | 145.05276 Da | [1] |

The presence of an odd number of nitrogen atoms results in an odd nominal molecular mass, consistent with the Nitrogen Rule.[3] This is a primary diagnostic clue in its mass spectrum.

Section 2: Foundational Principles of Mass Spectrometry

The choice of ionization technique is the most critical parameter in mass spectrometry, as it dictates whether the analysis will yield rich structural information through fragmentation or preserve the intact molecule for molecular weight confirmation.

Electron Ionization (EI-MS): The Hard Ionization Approach

Electron Ionization (EI) is a classic and powerful technique for the analysis of relatively small (MW < 600 amu), volatile, and thermally stable organic compounds.[4][5] In the EI source, the analyte is bombarded with high-energy electrons (typically 70 eV), which is sufficient to eject an electron from the molecule, forming an energetically unstable radical cation (M⁺•).[4][6][7] This excess energy induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure.[5][6][8] Due to the requirement for a gaseous sample, EI is most commonly coupled with Gas Chromatography (GC).[5][9][10]

Electrospray Ionization (ESI-MS): The Soft Ionization Approach

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization method that transfers analyte molecules from a liquid solution directly into the gas phase as ions with minimal fragmentation.[11] This technique is ideal for polar, less volatile, or thermally fragile molecules.[12] ESI typically generates even-electron ions, most commonly a protonated molecule ([M+H]⁺) or adducts with other cations like sodium ([M+Na]⁺).[12][13] While a single-stage ESI-MS spectrum is excellent for confirming molecular weight, it provides little structural information.[11] To overcome this, ESI is coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID) to reveal its structure.[11]

Section 3: Experimental Design & Protocols

A self-validating protocol is built on meticulous sample preparation and precisely defined instrumental parameters. The following sections provide trusted methodologies for analyzing this compound.

General Analytical Workflow

The overall process, from sample preparation to data analysis, follows a structured path designed to ensure data quality and reproducibility.

Sample Preparation Protocol

Clean sample preparation is paramount for achieving high sensitivity and preventing contamination of the MS system.[10][14]

For GC-MS (EI) Analysis:

-

Weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of high-purity, volatile solvent such as dichloromethane or ethyl acetate to achieve a stock concentration of 1 mg/mL.[15]

-

Perform serial dilutions as necessary to reach the desired concentration for analysis (e.g., 1-10 µg/mL).

For LC-MS (ESI) Analysis:

-

Weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a 50:50 mixture of LC-MS grade acetonitrile and water to achieve a stock concentration of 1 mg/mL.

-

To promote protonation for positive ion mode ESI, add formic acid to the solvent to a final concentration of 0.1%.[12]

-

Vortex the solution until the sample is fully dissolved. Use sonication if necessary.

-

Filter the final solution through a 0.22 µm syringe filter to remove particulates before injection.

GC-MS (EI) Instrumental Protocol

The following parameters serve as a robust starting point for the analysis of this compound and related aromatic compounds.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injector Port | 250°C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Split Ratio | 50:1 | Prevents column overloading and ensures sharp chromatographic peaks. |

| Carrier Gas | Helium at 1.0 mL/min | Provides efficient separation and is inert. |

| Oven Program | 70°C (2 min hold), then ramp 15°C/min to 280°C (5 min hold) | Separates the analyte from solvent and any potential impurities. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | To induce characteristic fragmentation for structural elucidation. |

| Electron Energy | 70 eV | Standard energy that provides reproducible fragmentation patterns found in spectral libraries (e.g., NIST).[5] |

| Source Temperature | 230°C | Maintains the analyte in the gas phase and prevents condensation in the source. |

| Mass Range | m/z 40 - 200 | Covers the molecular ion and all expected low-mass fragments. |

LC-MS/MS (ESI) Instrumental Protocol

This protocol is designed for molecular weight confirmation and subsequent structural analysis via tandem MS.

| Parameter | Setting | Rationale |

| Liquid Chromatograph | ||

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for separation of small organic molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acidifier to promote protonation. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase. |

| Gradient | 5% B to 95% B over 5 min | Provides efficient elution and separation. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Mass Spectrometer | ||

| Ionization Mode | Positive Electrospray (ESI+) | The nitrile and carbonyl groups can be protonated. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for ion generation. |

| MS1 Scan Range | m/z 100 - 250 | To detect the [M+H]⁺ and potential adducts. |

| MS/MS Experiment | Product ion scan of m/z 146.06 | Isolate the protonated molecule for fragmentation. |

| Collision Energy | Ramped 10-30 eV | A range of energies ensures capture of both low-energy and high-energy fragmentation pathways. |

Section 4: Predicted Mass Spectra & Fragmentation Analysis

The structural features of this compound give rise to distinct and predictable fragmentation patterns under both EI and ESI-MS/MS conditions.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the analysis begins with the formation of the molecular ion (M⁺•) at m/z 145 . This radical cation undergoes a series of characteristic cleavages driven by the stability of the resulting fragments. Aromatic aldehydes typically exhibit a strong molecular ion peak.[16]

Key Predicted Fragmentations:

-

Loss of a Hydrogen Radical (M-1) : The most common initial fragmentation for aromatic aldehydes is the cleavage of the weak aldehydic C-H bond, resulting in a highly resonance-stabilized acylium ion at m/z 144 .[17][18][19]

-

Loss of Carbon Monoxide (from M-1) : The acylium ion at m/z 144 can subsequently lose a neutral molecule of carbon monoxide (CO), a common pathway for such ions, to produce a fragment at m/z 116 .

-

Loss of the Formyl Radical (M-29) : Direct cleavage of the C-C bond between the aromatic ring and the aldehyde group results in the loss of the •CHO radical, yielding an ion at m/z 116 .

-

Loss of Hydrogen Cyanide (M-27) : A characteristic fragmentation of aromatic nitriles is the elimination of a neutral HCN molecule, which would lead to a fragment at m/z 118 .[20]

Summary of Predicted EI Fragments:

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 145 | [C₉H₇NO]⁺• | Molecular Ion (M⁺•) |

| 144 | [C₉H₆NO]⁺ | M⁺• - •H (Loss of hydrogen radical from the aldehyde) |

| 118 | [C₈H₇O]⁺• | M⁺• - HCN (Loss of hydrogen cyanide) |

| 116 | [C₈H₆N]⁺ | M⁺• - •CHO (Loss of formyl radical) OR [M-H]⁺ - CO |

Electrospray Ionization (ESI) and Tandem MS (MS/MS) Analysis

In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 146.06 . Depending on solvent conditions, a sodium adduct [M+Na]⁺ at m/z 168.04 may also be present. The CID-based fragmentation of the even-electron [M+H]⁺ ion proceeds through the loss of stable neutral molecules rather than radicals. Protonation is expected to occur at either the nitrile nitrogen or the aldehyde oxygen, with the subsequent fragmentation pathway dependent on the initial protonation site.

Key Predicted MS/MS Fragmentations (from m/z 146):

-

Loss of Ammonia (NH₃) : If the protonated nitrile undergoes rearrangement, it could potentially lose ammonia, yielding a fragment at m/z 129 .

-

Loss of Carbon Monoxide (CO) : Protonation at the aldehyde oxygen could facilitate the neutral loss of CO, producing a fragment ion at m/z 118 .

-

Loss of Water (H₂O) : While less common for this structure, if a source of active protons allows, a dehydration reaction could lead to a fragment at m/z 128 .

Summary of Predicted ESI-MS/MS Fragments:

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 146.06 | 129.05 | NH₃ (Ammonia) |

| 146.06 | 118.06 | CO (Carbon Monoxide) |

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of the strategic application of modern analytical techniques.

-

GC-EI-MS provides an unparalleled level of structural detail through its extensive and reproducible fragmentation patterns, allowing for confident identification based on the characteristic losses of hydrogen, formyl radicals, and carbon monoxide.

-

LC-ESI-MS/MS offers an unambiguous determination of the molecular weight via the soft formation of the [M+H]⁺ ion. Subsequent collision-induced dissociation provides complementary structural data through the neutral loss pathways.

By leveraging both hard and soft ionization methods, researchers can achieve a comprehensive and validated structural characterization of this compound. This dual-pronged approach is a cornerstone of modern analytical chemistry, ensuring the accuracy and integrity required in academic research, drug discovery, and industrial quality control.

References

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Holčapek, M., & Jirásko, R. (2021). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 40(1-2), 1-26. Retrieved from [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

-

Li, Y., et al. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst, 150(14), 2966-2978. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

ACS Publications. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. Retrieved from [Link]

-

Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis). Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]

-

ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde.... Retrieved from [Link]

-

RSC Publishing. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ACS Publications. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Retrieved from [Link]

-

CORE. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved from [Link]

-

ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). This compound (C9H7NO). Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.17. Retrieved from [Link]

- Google Patents. (n.d.). WO2005090289A1 - 3-formyl-5-trifluoromethylbenzonitrile derivative and process for producing the same.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

RSC Publishing. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Retrieved from [Link]

-

YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. Retrieved from [Link]

-

PubMed. (1999). Analysis of aromatic nitration, chlorination, and hydroxylation by gas chromatography-mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Formyl-3-methoxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-formylbenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

-

PubChem. (n.d.). m-Formylbenzonitrile. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C9H7NO) [pubchemlite.lcsb.uni.lu]

- 2. This compound - CAS:27633-88-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. GCMS Section 6.17 [people.whitman.edu]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. rroij.com [rroij.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. organomation.com [organomation.com]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biocompare.com [biocompare.com]

- 15. benchchem.com [benchchem.com]

- 16. archive.nptel.ac.in [archive.nptel.ac.in]

- 17. GCMS Section 6.11.4 [people.whitman.edu]

- 18. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]

Starting materials for 3-Formyl-5-methylbenzonitrile synthesis

An In-depth Technical Guide to the Synthesis of 3-Formyl-5-methylbenzonitrile: A Review of Starting Materials and Synthetic Strategies

Introduction

This compound is a valuable bifunctional molecule that serves as a critical building block in the synthesis of complex organic structures, particularly in the realms of pharmaceuticals and materials science. Its unique arrangement of a nitrile, an aldehyde, and a methyl group on an aromatic scaffold allows for a diverse range of subsequent chemical transformations. The strategic importance of this intermediate necessitates robust and efficient synthetic routes. This guide provides a detailed examination of the primary starting materials and methodologies for the synthesis of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices, present validated protocols, and compare the strategic advantages of each approach.

Chapter 1: Synthesis via Selective Oxidation of 3,5-Dimethylbenzonitrile

The most direct conceptual route to this compound is the selective oxidation of one of the two equivalent methyl groups of 3,5-dimethylbenzonitrile. This approach is attractive due to the commercial availability of the starting material.[1][2][3] However, the primary challenge lies in controlling the oxidation to isolate the aldehyde in high yield, as the aldehyde product is often more susceptible to further oxidation to the corresponding carboxylic acid than the starting methyl group.[4]

Mechanistic Considerations and Oxidant Selection

The selective oxidation of a benzylic methyl group to an aldehyde is a non-trivial transformation.[5] Strong oxidizing agents, such as potassium permanganate or chromic acid, typically lead to the formation of the benzoic acid derivative.[4] Therefore, methods have been developed that either use milder, more selective oxidants or trap the aldehyde intermediate as it forms to prevent over-oxidation.[4]

Several modern catalytic systems have shown promise for this type of selective oxidation:

-

Transition Metal Catalysis: Catalysts based on metals like cobalt or molybdenum can facilitate aerobic oxidation under controlled conditions.[6][7] These systems often involve radical mechanisms where the C-H bond of the methyl group is selectively activated.

-

Enzymatic Oxidation: Biocatalytic methods, such as those using laccase in the presence of a mediator, offer an environmentally benign option for the selective oxidation of aromatic methyl groups under very mild conditions.[4]

-

Hypervalent Iodine Reagents: Reagents like o-Iodoxybenzoic acid (IBX) are known for their mild and highly selective oxidation of benzylic positions to carbonyls without significant over-oxidation.[5]

The choice of oxidant is critical and depends on factors such as substrate compatibility, desired scale, and cost. For 3,5-dimethylbenzonitrile, the presence of the electron-withdrawing nitrile group can influence the reactivity of the methyl groups, a factor that must be considered during methods development.

Experimental Protocol: Cerium(IV) Ammonium Nitrate (CAN) Mediated Oxidation

Cerium(IV) salts are effective reagents for the selective side-chain oxidation of alkyl-substituted arenes to aldehydes.[5] The reaction is particularly useful for polymethylated arenes, where typically only one methyl group is oxidized.[5]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-dimethylbenzonitrile (1.0 equiv) in a mixture of acetic acid and water.

-

Reagent Addition: Add ammonium cerium(IV) nitrate (CAN) (2.5-3.0 equiv) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford this compound.

Synthetic Pathway Visualization

Caption: Oxidation of 3,5-dimethylbenzonitrile.

Chapter 2: Synthesis from 3-Bromo-5-methylbenzonitrile

An alternative and highly regioselective strategy employs 3-bromo-5-methylbenzonitrile as the starting material. This route circumvents the selectivity issues inherent in the oxidation of 3,5-dimethylbenzonitrile. The bromine atom serves as a versatile synthetic handle, allowing for its conversion into a formyl group through well-established organometallic chemistry.[8]

Strategic Advantages and Methodologies

The key advantage of this pathway is unambiguous regiocontrol. The bromine at the 3-position precisely dictates the location of the new formyl group. Two primary methods are employed for this transformation:

-

Metal-Halogen Exchange and Formylation: This classic method involves treating the aryl bromide with a strong organolithium base (e.g., n-butyllithium or t-butyllithium) at low temperature to generate an aryllithium intermediate. This potent nucleophile is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

-

Palladium-Catalyzed Formylation: Modern cross-coupling reactions offer milder alternatives. For example, a palladium-catalyzed reaction using carbon monoxide and a hydride source (e.g., a silane) can directly convert the aryl bromide to the corresponding aldehyde.

Experimental Protocol: Formylation via Lithium-Halogen Exchange

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Precursor Addition: Add a solution of 3-bromo-5-methylbenzonitrile (1.0 equiv) in anhydrous THF to the flask.

-

Lithiation: Slowly add n-butyllithium (1.1 equiv, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise to the aryllithium solution. Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.

-

Quenching and Workup: Carefully quench the reaction by adding 1 M hydrochloric acid. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude product is then purified by silica gel chromatography to yield pure this compound.

Synthetic Pathway Visualization

Caption: Synthesis from 3-bromo-5-methylbenzonitrile.

Chapter 3: Alternative Approaches: Formylation of 3-Methylbenzonitrile

Directly formylating the commercially available 3-methylbenzonitrile is another potential route. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds.[9][10][11] It utilizes a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[12][13]

Feasibility and Regioselectivity

The success of this route hinges on the electronic properties of the 3-methylbenzonitrile ring. The methyl group is an ortho-, para-director, while the nitrile group is a meta-director. Their combined influence on electrophilic aromatic substitution must be considered:

-

Methyl group directs to: positions 2, 4, and 6.

-

Nitrile group directs to: position 5.

The position of interest (position 5) is activated by the methyl group (para) and is the only position directed by the nitrile group. This alignment of directing effects suggests that formylation at position 5 is electronically favored, making the Vilsmeier-Haack reaction a plausible strategy.

Experimental Protocol: Vilsmeier-Haack Formylation

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool N,N-dimethylformamide (DMF), used as both reagent and solvent, to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 equiv) dropwise while maintaining the temperature. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Substrate Addition: Add 3-methylbenzonitrile (1.0 equiv) to the pre-formed reagent at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction's progress by TLC or LC-MS.

-

Hydrolysis: After completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Then, add a solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the iminium intermediate.

-

Workup and Extraction: Stir the mixture until hydrolysis is complete. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Washing and Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography or recrystallization to obtain this compound.

Synthetic Pathway Visualization

Caption: Vilsmeier-Haack formylation of 3-methylbenzonitrile.

Chapter 4: Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on project-specific requirements such as scale, cost, available equipment, and purity specifications.

| Parameter | Route 1: Oxidation | Route 2: Bromination Route | Route 3: Formylation |

| Starting Material | 3,5-Dimethylbenzonitrile | 3-Bromo-5-methylbenzonitrile | 3-Methylbenzonitrile |

| Key Advantage | Atom economy; directness | High regioselectivity | Potentially low cost; convergent |

| Key Challenge | Controlling selectivity; preventing over-oxidation to the acid | Requires cryogenic conditions and organolithium reagents | Potential for side products; optimization of reaction conditions |

| Number of Steps | 1 step | 1 step (from bromide) | 1 step |

| Typical Reagents | Cerium(IV) salts, MnO₂, TEMPO | n-BuLi, DMF, POCl₃ | POCl₃, DMF |

| Scalability | Can be challenging due to selectivity and exotherms | Scalable, but requires specialized equipment for low temperatures | Generally scalable and well-precedented in industry |

| Safety/Handling | Handling of strong oxidants | Handling of pyrophoric n-BuLi and cryogenic liquids | Handling of corrosive POCl₃ |

Conclusion

Three primary and viable synthetic strategies for producing this compound have been presented, each originating from a different commercially available starting material.

-

The selective oxidation of 3,5-dimethylbenzonitrile is the most direct route but requires careful control to avoid byproduct formation. It is best suited for scenarios where optimization of selectivity is feasible.

-

The synthesis from 3-bromo-5-methylbenzonitrile offers unparalleled regiocontrol, ensuring the formation of the desired isomer exclusively. This route is highly reliable, though it involves the use of pyrophoric and cryogenic reagents, making it ideal for laboratory to mid-scale synthesis where purity is paramount.

-

The Vilsmeier-Haack formylation of 3-methylbenzonitrile is a promising alternative that leverages the directing effects of the existing substituents. This method is often cost-effective and scalable, making it attractive for industrial production, provided the reaction conditions can be optimized to maximize the yield of the target isomer.

The ultimate choice of synthetic pathway will be guided by a careful evaluation of the specific needs of the research or manufacturing campaign, balancing factors of cost, efficiency, safety, and scale.

References

- Potthast, A., Rosenau, T., & Chen, C. L. (n.d.). Selective Enzymatic Oxidation of Aromatic Methyl Groups to Aldehydes. ElectronicsAndBooks. [Source not providing a direct URL, but the paper is widely indexed].

-

Zhang, Q., He, H., Wang, H., Zhang, Z., & Chen, C. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. RSC Advances, 9(66), 38653-38658. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by benzylic oxidation. Available from: [Link]

-

ResearchGate. (n.d.). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. Available from: [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3,5-Dimethylbenzonitrile: Properties, Applications, and Suppliers. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). 3,5-Dimethylbenzonitrile (CAS 22445-42-7): Your Essential Organic Synthesis Intermediate. Available from: [Link]

-

Bolm, C., & Hildebrand, J. P. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. The Journal of Organic Chemistry, 65(1), 169-171. Available from: [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Importance of Benzonitrile Derivatives in Modern Chemistry: A Focus on 3-Bromo-5-methylbenzonitrile. Available from: [Link]

- Ditrich, K. (n.d.). Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis. Science of Synthesis. [Source not providing a direct URL, but is part of the Houben-Weyl series].

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available from: [Link]

-

NROChemistry. (2021). Vilsmeier-Haack Reaction. YouTube. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 3,5-Dimethylbenzonitrile: Properties, Uses, and Suppliers. Available from: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Efficient catalytic oxidation of methyl aromatic hydrocarbon with N -alkyl pyridinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08185B [pubs.rsc.org]

- 7. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]

- 8. nbinno.com [nbinno.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of 3-Cyanobenzaldehyde from 1,3-Xylene

Abstract: This technical guide provides a comprehensive overview of a robust and industrially relevant synthetic route for 3-cyanobenzaldehyde, starting from the readily available precursor, 1,3-xylene (m-xylene). 3-Cyanobenzaldehyde is a pivotal intermediate in the synthesis of pharmaceuticals, notably PARP inhibitors for cancer therapy, as well as in the production of agrochemicals and dyes.[1][2] This document is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, and critical analysis of a two-step pathway involving liquid-phase ammoxidation followed by selective oxidation. The causality behind experimental choices, troubleshooting common issues, and ensuring high-yield, high-purity outcomes are central themes of this guide.

Introduction and Strategic Overview

The synthesis of 3-cyanobenzaldehyde (also known as m-formylbenzonitrile)[3] presents a unique challenge: the selective functionalization of two distinct methyl groups on an aromatic ring. A successful synthesis must navigate the selective conversion of one methyl group into a nitrile and the other into an aldehyde, while preventing over-oxidation to the corresponding carboxylic acid.

While several methods exist for the production of 3-cyanobenzaldehyde, including the diazotization of 3-aminobenzaldehyde and the palladium-catalyzed cyanation of 3-bromobenzaldehyde, many of these routes suffer from drawbacks such as the use of toxic reagents, complex process steps, or high costs.[4][5] This guide focuses on a more direct and scalable two-step approach that begins with 1,3-xylene. This strategy is predicated on two key transformations:

-

Liquid-Phase Ammoxidation: The selective conversion of one methyl group of 1,3-xylene into a nitrile functionality to produce 3-methylbenzonitrile (m-tolunitrile).

-

Selective Oxidation: The subsequent oxidation of the remaining methyl group of 3-methylbenzonitrile to an aldehyde, yielding the final product, 3-cyanobenzaldehyde.

This pathway is advantageous due to its efficiency and the use of relatively inexpensive starting materials.[5]

Logical Framework of the Selected Synthetic Pathway

Caption: High-level overview of the two-step synthesis.

Step 1: Synthesis of 3-Methylbenzonitrile via Liquid-Phase Ammoxidation

The first critical transformation is the conversion of 1,3-xylene to 3-methylbenzonitrile (m-tolunitrile).[6] Ammoxidation is a powerful industrial process that combines ammonia and oxygen to convert a methyl group on an aromatic ring directly into a nitrile.

Mechanistic Rationale

The ammoxidation of xylenes is a complex catalytic process, typically occurring over metal oxide catalysts. The reaction proceeds through a series of oxidation and condensation steps on the catalyst surface. While the precise mechanism is debated and catalyst-dependent, a simplified view involves the activation of the hydrocarbon and ammonia on the catalyst surface, leading to the formation of an imine intermediate, which is then further dehydrogenated to the nitrile. Controlling reaction parameters is crucial to favor the formation of the mononitrile (m-tolunitrile) and prevent the formation of the dinitrile (isophthalonitrile).[7]

Detailed Experimental Protocol